2-(Pyridin-2-yl)quinazolin-4-amine
Overview
Description
2-(Pyridin-2-yl)quinazolin-4-amine is a heterocyclic compound that features a quinazoline core structure substituted with a pyridine ring at the 2-position and an amine group at the 4-position. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have also been associated with the inhibition of biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
Related quinazolinone compounds have been found to inhibit biofilm formation inPseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together . These compounds also impede the twitching motility of Pseudomonas cells, a trait that augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
Related compounds have been found to inhibit the quorum sensing system inPseudomonas aeruginosa , which is a communication system that bacteria use to coordinate gene expression according to the local density of their population.
Result of Action
Related compounds have been found to inhibit biofilm formation and decrease other virulence factors inPseudomonas aeruginosa without affecting bacterial growth . This suggests that these compounds may have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been found to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
Cellular Effects
Some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa . They also decreased cell surface hydrophobicity compromising bacterial cells adhesion .
Molecular Mechanism
Some quinazoline derivatives have been found to inhibit the quorum sensing system in Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)quinazolin-4-amine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide.
Substitution at the 2-Position:
Amination at the 4-Position: The amine group at the 4-position can be introduced through a reductive amination reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include microwave-assisted synthesis and metal-catalyzed reactions to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyridine or quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine derivatives, halogenated quinazolines.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazolines .
Scientific Research Applications
2-(Pyridin-2-yl)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2-ylamine: Lacks the pyridine ring, resulting in different biological activities.
2-(Pyridin-4-yl)quinazolin-4-amine: Similar structure but with the pyridine ring at the 4-position, leading to variations in reactivity and biological effects.
4-Aminoquinazoline: Contains an amine group at the 4-position but lacks the pyridine ring, affecting its pharmacological properties.
Uniqueness
2-(Pyridin-2-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development. Its ability to inhibit multiple kinases and interact with various receptors highlights its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
2-pyridin-2-ylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-12-9-5-1-2-6-10(9)16-13(17-12)11-7-3-4-8-15-11/h1-8H,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJLXTFDNXURTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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